molecular formula C11H10N2O2 B15274353 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid

7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B15274353
M. Wt: 202.21 g/mol
InChI Key: KIXKBBJHFSXBCV-UHFFFAOYSA-N
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Description

7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with cyclopropyl ketones, followed by cyclization to form the imidazo[1,2-A]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other imidazo[1,2-A]pyridine derivatives and can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-cyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-6-13-4-3-8(7-1-2-7)5-10(13)12-9/h3-7H,1-2H2,(H,14,15)

InChI Key

KIXKBBJHFSXBCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC(=CN3C=C2)C(=O)O

Origin of Product

United States

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